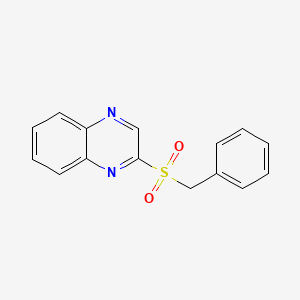

2-(Benzylsulfonyl)quinoxaline

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These compounds are ubiquitous in nature and are fundamental to the chemistry of life, forming the core of many natural products like alkaloids, vitamins, and hormones. encyclopedia.pubmdpi.com In contemporary chemical research, their significance is immense, spanning across pharmaceuticals, agrochemicals, and materials science. frontiersin.orgopenmedicinalchemistryjournal.com It is estimated that approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. encyclopedia.pubmdpi.comopenmedicinalchemistryjournal.com

The presence of nitrogen atoms in a heterocyclic ring imparts unique properties to the molecule. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, and the electronegativity of nitrogen influences the electron distribution within the ring, affecting its reactivity and interactions with biological targets. openmedicinalchemistryjournal.com This structural and functional diversity makes them ideal scaffolds for the design of new molecules with specific properties. openmedicinalchemistryjournal.com

Overview of the Quinoxaline (B1680401) Core as a Privileged Scaffold in Synthetic and Materials Chemistry

Quinoxaline, also known as benzopyrazine, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring. researchgate.netrsc.org This planar, aromatic structure is considered a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netresearchgate.netrsc.org The term "privileged scaffold" refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The quinoxaline core is a key structural component in several biologically active compounds and is known to exhibit a wide range of pharmacological activities. rsc.orgresearchgate.netnih.gov The synthetic versatility of the quinoxaline ring system allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its physicochemical properties for specific applications. researchgate.net

Beyond its medicinal applications, the quinoxaline moiety is also a valuable component in the development of functional materials. researchgate.netresearchgate.netresearchgate.net Its electron-accepting nature and rigid, planar structure make it suitable for use in organic light-emitting diodes (OLEDs), solar cells, and as a building block for anion receptors and other complex molecular architectures. researchgate.netrsc.orgresearchgate.net

Contextualizing Sulfonyl Functionality within Quinoxaline Chemistry

The incorporation of a sulfonyl group (–SO2–) into a quinoxaline scaffold can significantly modify its chemical and biological properties. The sulfonamide group (–SO2N–), a related functionality, is a key component in a number of therapeutic agents. mdpi.comresearchgate.net The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of the quinoxaline ring.

The synthesis of quinoxaline sulfonamides is often achieved through the reaction of an amino-substituted quinoxaline with a sulfonyl chloride, or vice versa. mdpi.com The introduction of a sulfonyl group can also be achieved through other synthetic methods, such as the C2 sulfonylation of quinoxalinones. rsc.org In the context of 2-(benzylsulfonyl)quinoxaline, the sulfonyl group acts as a bridge between the quinoxaline ring and a benzyl (B1604629) group. This specific arrangement of atoms results in a molecule with a unique set of properties and potential applications. An alternative method for introducing functionalities to the quinoxaline ring is through the substitution of sulfonyl groups, which can lead to the formation of 3-amino derivatives in high yields. mdpi.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 123798-48-1 |

| Molecular Formula | C15H12N2O2S |

| Molecular Weight | 284.34 g/mol |

Table 1: Key Properties of this compound

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,11-12-6-2-1-3-7-12)15-10-16-13-8-4-5-9-14(13)17-15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYNKZETYPXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Benzylsulfonyl Quinoxaline and Analogues

Electrophilic and Nucleophilic Substitution Pathways

The electronic nature of the quinoxaline (B1680401) ring system, characterized by the presence of two nitrogen atoms, renders it inherently electron-deficient. This effect is significantly amplified by the attachment of a powerful electron-withdrawing group like the benzylsulfonyl moiety at the C-2 position. Consequently, the reactivity of the 2-(benzylsulfonyl)quinoxaline scaffold is heavily skewed towards nucleophilic substitution reactions, while electrophilic substitutions are generally disfavored.

Nucleophilic Substitution:

The sulfonyl group at the C-2 position acts as an excellent leaving group and strongly activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr). Nucleophiles can readily attack the electron-poor C-2 carbon, displacing the benzylsulfonyl group. This reactivity is a cornerstone for the synthesis of a wide array of 2-substituted quinoxaline derivatives. For instance, in analogues like 2-chloroquinoxaline, the chlorine atom is preferentially displaced by nucleophiles over other positions. rsc.org The presence of a sulfonyl group enhances this susceptibility to nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important pathway for the functionalization of electron-deficient heterocycles like quinoxaline. While the parent quinoxaline shows limited reactivity, quinoxaline N-oxides are excellent substrates for VNS reactions. A variety of carbanions, including those derived from sulfonylalkyl compounds, can be introduced onto the quinoxaline ring, demonstrating a pathway to synthesize analogues with different sulfonyl-containing side chains. rsc.org

The general mechanism for SNAr on a sulfonyl-activated quinoxaline involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, followed by the expulsion of the sulfinate leaving group to restore aromaticity. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the ability of the sulfonyl group and the quinoxaline nitrogens to stabilize the negative charge of the intermediate. masterorganicchemistry.com

Electrophilic Substitution:

Electrophilic aromatic substitution on the this compound system is considerably more challenging. The fused benzene (B151609) ring is deactivated by the electron-withdrawing pyrazine (B50134) ring, which is further deactivated by the benzylsulfonyl group. Therefore, harsh reaction conditions are typically required for electrophilic attack. When such reactions do occur, substitution is directed to the benzene portion of the molecule (positions 5, 6, 7, and 8).

For example, the sulfonation of 2,3-diphenylquinoxaline (B159395) using chlorosulfonic acid results in the introduction of a sulfonyl chloride group onto the benzene ring, specifically at the C-6 position. mdpi.com This is an electrophilic substitution where the electrophile attacks the less deactivated benzene ring rather than the highly electron-deficient pyrazine ring. mdpi.commasterorganicchemistry.com The directing influence of the heterocyclic system and any existing substituents determines the precise position of substitution.

| Reaction Type | Reactivity of this compound | Typical Reagents/Conditions | Products |

| Nucleophilic Aromatic Substitution (SNAr) | Highly activated at C-2 position | Nucleophiles (e.g., RO⁻, RNH₂, CN⁻) | 2-Substituted quinoxalines |

| Vicarious Nucleophilic Substitution (VNS) | Activated (especially N-oxide derivatives) | Carbanions (e.g., from R-CH₂-SO₂Ph) | Functionalized quinoxalines |

| Electrophilic Aromatic Substitution | Deactivated; occurs on the benzene ring | Strong electrophiles (e.g., H₂SO₄/SO₃, HNO₃/H₂SO₄) under harsh conditions | 5-, 6-, 7-, or 8-substituted quinoxalines |

Cyclization Reactions Involving Quinoxaline Sulfonyl Moieties

The functional groups within this compound and its analogues can participate in intramolecular cyclization reactions to form fused polycyclic heterocyclic systems. These reactions are valuable for constructing complex molecular architectures. A key strategy involves using the sulfonyl group as a leaving group or leveraging the reactivity of adjacent positions to build new rings.

One prominent example is the synthesis of thieno[2,3-b]quinoxalines. While not directly starting from a sulfonyl derivative, a common route involves the palladium-catalyzed coupling of 2-haloquinoxalines with terminal alkynes. The resulting 2-alkynylquinoxaline is then treated with reagents like bromine and subsequently with a sulfur source, such as dipotassium (B57713) trithiocarbonate, to facilitate the cyclization and formation of the thiophene (B33073) ring fused to the quinoxaline core. researchgate.netrsc.orgrsc.org This highlights the utility of a reactive group at the C-2 position to build adjacent heterocyclic rings.

Intramolecular cyclization can also be achieved through nucleophilic substitution pathways. For example, substituted acetanilides can undergo intramolecular quaternization reactions to form quinoxaline derivatives. rsc.org In a related concept, if a nucleophilic moiety is present elsewhere in a molecule containing a this compound unit, an intramolecular SNAr reaction can occur, leading to a cyclized product where the sulfonyl group is displaced.

Furthermore, intramolecular oxidative cyclodehydrogenation reactions of precursor molecules have been used to synthesize complex fused systems like dibenzo[f,h]furazano[3,4-b]quinoxalines, demonstrating a transition metal-free C-H functionalization approach to building polycyclic structures. nih.govnih.gov

| Precursor Type | Reaction | Resulting Fused System |

| 2-Alkynylquinoxalines | Reaction with Br₂ then K₂CS₃ | Thieno[2,3-b]quinoxaline |

| 2-Chloro-2'-(dialkylamino)acetanilides | Intramolecular nucleophilic substitution | Quinoxalin-2-ones |

| 5-Aryl-substituted mdpi.comresearchgate.netrsc.orgoxadiazolo[3,4-b]pyrazines | Intramolecular oxidative cyclodehydrogenation | Dibenzo[f,h]furazano[3,4-b]quinoxalines |

Redox Chemistry of Sulfonyl Quinoxaline Systems

The quinoxaline core is redox-active, capable of accepting electrons to form radical anions and dianions. The presence of a strongly electron-withdrawing sulfonyl group at the C-2 position significantly influences this behavior by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes this compound and its analogues easier to reduce compared to the parent quinoxaline.

The electrochemical reduction of quinoxaline derivatives has been studied, particularly in the context of their application in redox flow batteries. nih.gov These studies show that quinoxalines can undergo reversible reduction processes. However, the reduced forms can be chemically unstable and may undergo subsequent reactions, such as tautomerization, which can affect the long-term stability of the system. nih.gov The ease of reduction can be predicted computationally, and studies on quinoxaline 1,4-di-N-oxides have shown a correlation between their electrochemical reduction potentials and their biological activity. mdpi.com

Conversely, the oxidation of the this compound system is more difficult due to its electron-deficient nature. Electrochemical oxidation would require higher potentials. An electrochemical oxidative O-S coupling has been developed to synthesize 2-sulfonyloxylated quinoxalines from quinoxalinones and sodium sulfinates, showcasing a redox-mediated transformation at the sulfonyl moiety. researchgate.netnih.gov

Modification and Derivatization of the Sulfonyl Moiety

The benzylsulfonyl group in this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These transformations can target the sulfonyl group itself, the S-N or S-C bonds, or the benzylic position.

Reactions at the Sulfonyl Group:

A common precursor for many sulfonyl derivatives is a quinoxaline sulfonyl chloride (e.g., 2,3-diphenylquinoxaline-6-sulfonyl chloride). This highly reactive intermediate can be readily converted into a wide range of sulfonamides, sulfonate esters, and other derivatives through nucleophilic substitution at the sulfonyl sulfur. mdpi.comjddtonline.info For example, reaction with primary or secondary amines yields the corresponding quinoxaline sulfonamides, a class of compounds with significant biological interest. mdpi.com Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. jddtonline.info

Cleavage of the Sulfonyl Group:

The carbon-sulfur bond between the quinoxaline ring and the sulfonyl group can be cleaved under certain conditions, although it is generally stable. As discussed in Section 3.1, this bond is susceptible to cleavage by nucleophiles in SNAr reactions where the sulfinate ion acts as the leaving group.

The sulfur-benzyl bond can also be targeted. Reductive cleavage methods are known to break S-C bonds. Additionally, oxidative cleavage of benzyl (B1604629) groups is a known transformation in organic synthesis. mdpi.com While specific studies on the cleavage of the benzyl-sulfonyl bond in this exact quinoxaline system are not widespread, related chemistries suggest that methods like electrochemical oxidation could potentially cleave this bond. mdpi.com

Reactions of the Benzyl Group:

The methylene (B1212753) (-CH₂-) bridge of the benzylsulfonyl group is activated by the adjacent electron-withdrawing sulfonyl group, making the benzylic protons acidic. This allows for deprotonation with a suitable base to form a carbanion. This carbanion can then react with various electrophiles, enabling the introduction of substituents at the benzylic position and the elaboration of the side chain.

| Moiety Targeted | Reaction Type | Reagents | Product Class |

| Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Substitution | Amines (R₂NH), Alcohols (ROH) | Sulfonamides (-SO₂NR₂), Sulfonate Esters (-SO₂OR) |

| C(quinoxaline)-S Bond | Nucleophilic Aromatic Substitution | Strong Nucleophiles (Nu⁻) | 2-Nu-Quinoxaline + Benzylsulfinate |

| S-CH₂(benzyl) Bond | Reductive/Oxidative Cleavage | Reducing or Oxidizing agents | Quinoxaline-2-sulfinic acid / Aldehyde |

| Methylene (-CH₂-) | Deprotonation-Alkylation | Base, then Electrophile (E⁺) | Derivatized Benzyl Side Chain (-SO₂-CHE-Ph) |

Advanced Spectroscopic and Structural Characterization of Quinoxaline Sulfonyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Benzylsulfonyl)quinoxaline, both ¹H and ¹³C NMR spectroscopy are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) and benzylsulfonyl moieties. The protons on the quinoxaline ring typically appear in the aromatic region (δ 7.5-9.0 ppm). Specifically, the proton at the C3 position is anticipated to be a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atom and the sulfonyl group. The four protons of the benzo-fused ring of the quinoxaline core will present as a complex multiplet system. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) would likely appear as a singlet, while the five protons of the phenyl ring would show multiplets in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each carbon atom. The carbons of the quinoxaline ring are expected in the range of δ 120-160 ppm. The carbonyl-like carbon of the sulfonyl group (C=S) is not present, but the carbon attached to the sulfur will be significantly influenced. The methylene carbon of the benzyl group would appear in the aliphatic region, while the phenyl carbons would resonate in the aromatic region.

| ¹H NMR (Anticipated) | ¹³C NMR (Anticipated) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 9.0-9.2 | s |

| 7.8-8.2 | m |

| 7.2-7.5 | m |

| 4.5-4.8 | s |

Note: The table above presents anticipated chemical shift ranges. Actual values would be determined from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula, C₁₅H₁₂N₂O₂S.

The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds. Common fragments would include the quinoxaline cation and the benzylsulfonyl radical or cation.

| Ionization Mode | m/z (Anticipated) | Assignment |

| ESI+ | 285.0692 | [M+H]⁺ |

| ESI+ | 307.0511 | [M+Na]⁺ |

| EI | 284.0614 | [M]⁺ |

| EI | 129.0451 | [Quinoxaline]⁺ |

| EI | 155.0113 | [C₇H₇SO₂]⁺ |

| EI | 91.0542 | [C₇H₇]⁺ |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the asymmetric and symmetric stretching of the sulfonyl group (SO₂), which typically appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C=N stretching vibrations of the quinoxaline ring would be observed in the 1620-1550 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be seen just below 3000 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) (Anticipated) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| C=N Stretch (Quinoxaline) | 1620-1550 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1350-1300 | Strong |

| SO₂ Symmetric Stretch | 1160-1120 | Strong |

| C-S Stretch | 800-600 | Medium |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its connectivity and revealing its solid-state conformation.

The crystal structure would likely show the planar quinoxaline ring system. The geometry around the sulfur atom of the sulfonyl group would be tetrahedral. The analysis would also reveal intermolecular interactions, such as π-π stacking between the aromatic rings or C-H···O hydrogen bonds, which govern the crystal packing. While specific crystallographic data for this compound is not available in the provided search results, a hypothetical data table is presented below to illustrate the type of information obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| R-factor (%) | 4.5 |

Electronic and Luminescence Spectroscopy for Optoelectronic Properties

Electronic absorption (UV-Vis) and luminescence (fluorescence or phosphorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent would likely exhibit absorption bands in the UV region, characteristic of π-π* transitions within the aromatic quinoxaline and benzyl systems. semanticscholar.org

Quinoxaline derivatives are known to be fluorophores, and it is anticipated that this compound would exhibit fluorescence. semanticscholar.org The emission spectrum would show a Stokes shift relative to the absorption spectrum. The quantum yield and lifetime of the fluorescence would provide insights into the efficiency and dynamics of the excited state processes. Solvatochromism studies, measuring the spectra in solvents of varying polarity, could reveal information about the nature of the electronic transitions and the change in dipole moment upon excitation. scholaris.ca

| Spectroscopic Technique | Property | Anticipated Observation |

| UV-Vis Absorption | λmax (nm) | Multiple bands in the 250-400 nm range |

| Fluorescence Emission | λem (nm) | Emission maximum at a longer wavelength than λmax (absorption) |

| Quantum Yield (Φf) | Moderate to high, depending on molecular rigidity and solvent | |

| Stokes Shift (nm) | Difference between λem and λmax |

Applications of Quinoxaline Sulfonyl Derivatives in Materials Science and Technology

Development as Electron-Transporting Materials (ETMs) in Organic Electronics

Quinoxaline (B1680401) derivatives are widely recognized for their potential as electron-transporting materials (ETMs) in organic electronic devices like organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov An effective ETM must facilitate efficient electron injection from the cathode and provide high electron mobility for charge transport. These properties are largely governed by the material's Lowest Unoccupied Molecular Orbital (LUMO) energy level and its ability to form suitable molecular packing in the solid state. beilstein-journals.org

The quinoxaline ring system is intrinsically electron-deficient, which is a primary requirement for an ETM. researchgate.net The introduction of the potent electron-withdrawing benzylsulfonyl group in 2-(benzylsulfonyl)quinoxaline is predicted to further lower the LUMO energy level. A lower LUMO level can reduce the energy barrier for electron injection from common cathodes (like aluminum or calcium), leading to improved device efficiency and lower operating voltages.

While specific experimental data for this compound is not extensively documented in current literature, the properties of similar quinoxaline-based ETMs provide a strong basis for its potential. For instance, the introduction of various functional groups has been shown to precisely control energy levels and charge transport properties in related compounds. beilstein-journals.org The benzyl (B1604629) group, being sterically bulky, can also influence the intermolecular arrangement, which is a critical factor for optimizing charge mobility through π-π stacking interactions.

Table 1: Comparison of LUMO Energy Levels in Quinoxaline Derivatives

| Compound Family | Substituent Group | Typical LUMO Level (eV) | Reference |

|---|---|---|---|

| Phenylquinoxalines | Electron-donating (methyl) | -3.29 | beilstein-journals.org |

| Phenylquinoxalines | Electron-withdrawing (nitro) | -3.43 | beilstein-journals.org |

| This compound | Benzylsulfonyl (strongly withdrawing) | Hypothesized < -3.50 | N/A |

This table illustrates the effect of substituents on the LUMO level of quinoxaline derivatives and includes a hypothesized value for this compound based on the strong electron-withdrawing nature of the sulfonyl group.

Role in n-Type Semiconductor Technologies

The properties that make a molecule a good ETM are also essential for its function as an n-type semiconductor in devices such as organic field-effect transistors (OFETs). nih.govnih.gov N-type semiconductors carry charge through the movement of electrons, and their performance relies on high electron mobility and environmental stability. The development of high-performance n-type materials has been a significant challenge in organic electronics. beilstein-journals.org

Quinoxaline derivatives have emerged as promising candidates for n-type materials due to their inherent electron-deficient character and structural versatility. beilstein-journals.orgfrontiersin.org The this compound compound is particularly well-suited for this role. The sulfonyl group's strong inductive and resonance electron-withdrawing effects would drastically enhance the n-type characteristics of the quinoxaline core, promoting stable electron transport.

Research on similar structures has shown that functionalizing the quinoxaline scaffold can lead to materials with low-lying LUMO levels and high thermal stability, which are prerequisites for efficient n-type semiconductors. beilstein-journals.org The rigid and planar nature of the quinoxaline core, combined with the potential for ordered packing influenced by the benzylsulfonyl substituent, suggests that this compound could exhibit favorable charge transport pathways in thin films, a critical factor for high-performance OFETs. frontiersin.org

Components in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), organic dyes are responsible for absorbing light and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). Many high-performance dyes are designed with a Donor-π-Acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation. case.eduresearchgate.net

Given this context, this compound could function as a powerful building block for advanced DSSC sensitizers. The presence of the benzylsulfonyl group would render the quinoxaline core an exceptionally strong electron acceptor. Incorporating this moiety into a D-π-A dye structure would be expected to:

Enhance ICT: The strong electron-withdrawing pull would promote a more efficient separation of charge upon light absorption.

Broaden Absorption Spectra: A stronger acceptor can lead to a red-shift in the dye's absorption spectrum, allowing it to harvest a larger portion of the solar spectrum. beilstein-journals.org

Optimize Energy Levels: It would help in tuning the dye's LUMO level to ensure efficient electron injection into the conduction band of TiO₂. case.edu

Novel quinoxaline-based sensitizers have achieved power conversion efficiencies of over 5-6%, demonstrating the promise of this class of materials. case.edursc.org

Corrosion Inhibition in Material Protection

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for metals like mild steel and zinc in acidic environments. researchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. acs.orgacs.org This adsorption occurs through the interaction of the metal's vacant d-orbitals with the lone pair electrons on the nitrogen atoms and the π-electrons of the quinoxaline aromatic rings. researchgate.netresearchgate.net

The structure of this compound suggests it could be a highly effective corrosion inhibitor. In addition to the nitrogen atoms and π-system of the quinoxaline core, the sulfonyl group (-SO₂) possesses oxygen atoms with lone pairs of electrons. These oxygen atoms can serve as additional active sites for coordination with the metal surface, strengthening the adsorption and the stability of the protective film.

Table 2: Research Findings on Quinoxaline Derivatives as Corrosion Inhibitors

| Inhibitor Compound | Metal/Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|

| 4-(quinoxalin-2-yl)phenol | Mild Steel / 1.0 M HCl | >90% at optimal conc. | Langmuir | acs.org |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione | Mild Steel / 1 M HCl | Increases with conc. | Langmuir | |

| Quinoxalin-6-yl derivatives | Mild Steel / 1 M HCl | High, increases with conc. | Frumkin | acs.org |

| This compound | Mild Steel / Acid | Hypothesized High (>90%) | N/A | N/A |

This table summarizes the performance of various quinoxaline derivatives as corrosion inhibitors and provides a hypothesized performance for this compound based on its structural features.

Chromophores and Fluorophores for Luminescent Applications

Quinoxaline is a fundamental chromophore, and its derivatives are integral to the development of fluorescent sensors, electroluminescent materials, and other optical devices. researchgate.netacs.org The optical properties of these materials can be finely tuned by attaching different functional groups to the quinoxaline core. beilstein-journals.org By creating a "push-pull" system—where an electron-donating group (push) and an electron-withdrawing group (pull) are attached to the conjugated system—it is possible to induce strong intramolecular charge transfer (ICT) transitions. These ICT processes are often associated with intense fluorescence. researchgate.net

In the molecule this compound, the benzylsulfonyl group acts as a powerful electron-withdrawing 'pull' component. If an electron-donating group were to be incorporated elsewhere on the quinoxaline ring (e.g., at the 6- or 7-position), the resulting molecule would exhibit strong push-pull characteristics. This would likely lead to:

Large Stokes Shifts: A significant separation between the absorption and emission maxima, which is desirable in fluorescent probes to minimize self-absorption.

Solvatochromism: Sensitivity of the emission color to the polarity of the solvent, a property useful for chemical sensing applications.

Tunable Emission: The ability to shift the emission wavelength across the visible spectrum by modifying the strength of the donor and acceptor groups.

Quinoxaline derivatives have been successfully used as building blocks for efficient electroluminescent materials in OLEDs and as sensitive fluorophores for detecting various analytes. acs.orgacs.orgmdpi.com The strong acceptor nature of the this compound moiety makes it a highly valuable component for designing advanced functional dyes and pigments.

Chemical Biology Investigations Leveraging Sulfonyl Quinoxaline Systems

Sulfonyl Exchange Chemistry as a Tool for Bioconjugation

Sulfonyl exchange chemistry, particularly involving sulfonyl fluorides and related derivatives, has emerged as a significant strategy for creating stable covalent linkages with biological macromolecules. rsc.orgsemanticscholar.orgrsc.org This approach offers an alternative to more traditional methods that primarily target cysteine residues. The 2-(benzylsulfonyl)quinoxaline compound fits within this paradigm, where the benzylsulfonyl group acts as a latent electrophile.

The core principle involves the reaction of the electron-deficient sulfur center of the sulfonyl group with nucleophilic amino acid side chains on a protein's surface. nih.govmdpi.com While sulfonyl fluorides are well-studied in this context, other sulfonyl derivatives can also participate in these transformations. The reaction is often context-dependent, meaning the specific microenvironment of the protein binding site can influence and enhance the reactivity of the sulfonyl group, leading to site-specific labeling. rsc.org This allows for the precise attachment of the quinoxaline (B1680401) moiety to a target biomolecule, a process known as bioconjugation. This covalent attachment can be used to introduce probes for imaging, affinity tags for protein isolation, or to impart new functions to the target molecule.

Key nucleophilic residues that can be targeted by sulfonyl exchange chemistry are diverse, expanding the range of proteins and other biomolecules that can be modified. semanticscholar.orgrsc.org

| Target Amino Acid | Nucleophilic Group |

|---|---|

| Tyrosine | Phenolic hydroxyl (-OH) |

| Serine | Aliphatic hydroxyl (-OH) |

| Threonine | Aliphatic hydroxyl (-OH) |

| Lysine | Amine (-NH2) |

| Histidine | Imidazole ring |

| Cysteine | Thiol (-SH) |

Rational Design of Covalent Chemical Probes for Site-Specific Labeling of Biomolecules

The development of covalent chemical probes allows for the stable and specific labeling of biomolecules, providing invaluable tools for studying their function and localization. acs.orgrsc.org The rational design of such probes based on the this compound scaffold involves considering the distinct roles of its constituent parts: the quinoxaline core and the benzylsulfonyl "warhead." rsc.orgresearchgate.net

Scaffold-Based Targeting : The quinoxaline ring system serves as the recognition element. Quinoxaline derivatives are known to bind to various biological targets, including enzymes and nucleic acids, through non-covalent interactions. nih.gov By modifying the quinoxaline core, it is possible to tune the binding affinity and selectivity for a specific site on a target biomolecule.

Covalent Warhead : The benzylsulfonyl group functions as the reactive component, or "warhead." researchgate.net Once the quinoxaline scaffold has guided the probe to the desired binding site, the sulfonyl group is positioned to react with a nearby nucleophilic residue, forming a permanent covalent bond. acs.orgnih.gov The reactivity of the sulfonyl group is generally balanced to be stable in aqueous environments but reactive within the specific context of a protein binding pocket. nih.gov

The goal of rational design is to create a probe that exhibits high selectivity for its intended target, minimizing off-target labeling. acs.org Structure-based design, utilizing techniques like X-ray crystallography of the target protein, can inform the precise placement of the sulfonyl warhead to engage a specific nucleophilic amino acid residue within the binding site. nih.gov This approach has been successfully used to develop highly specific probes for various enzymes. acs.org

Interrogation of Biomolecular Interactions: Nucleic Acid and Carbohydrate Labeling

The utility of sulfonyl quinoxaline systems extends beyond proteins to other key classes of biomolecules, including nucleic acids and carbohydrates.

Nucleic Acid Labeling: The planar, aromatic structure of the quinoxaline ring makes it a privileged scaffold for interacting with nucleic acids, particularly DNA. nih.gov Research has shown that quinoxaline derivatives can bind to double-stranded DNA, often through intercalation, where the flat ring system inserts between the base pairs of the DNA helix. bose.res.innih.govresearchgate.net

Notably, the presence of a benzyl (B1604629) moiety on a quinoxaline scaffold has been identified as a critical "intercalation switch." bose.res.innih.govresearchgate.net Studies have demonstrated that while the quinoxaline core itself may bind to DNA through a non-intercalative mode, the benzyl group can trigger a secondary binding event, leading to stable intercalation. bose.res.inresearchgate.net This finding suggests that this compound is particularly well-suited for targeting DNA. The compound could first associate with the DNA helix via its quinoxaline and benzyl groups, and the sulfonyl moiety could then potentially form a covalent linkage with nucleophilic sites on the DNA bases or backbone, providing a means for permanent labeling. bose.res.innih.gov

| Component | Potential Role in DNA Interaction | Supporting Evidence |

|---|---|---|

| Quinoxaline Core | Initial binding and recognition of the DNA helix. | Known DNA-binding properties of the quinoxaline scaffold. nih.govnih.gov |

| Benzyl Group | Acts as a "switch" to promote stable intercalation into the DNA double helix. bose.res.innih.gov | Studies show benzyl-substituted quinoxalines are effective intercalators. bose.res.inresearchgate.netfigshare.com |

| Sulfonyl Group | Potential for covalent reaction with nucleophilic sites on DNA for permanent labeling. | Sulfonyl exchange chemistry is known to react with various nucleophiles. semanticscholar.org |

Carbohydrate Labeling: The application of sulfonyl exchange chemistry has recently been expanded to include the labeling of carbohydrates. rsc.orgsemanticscholar.orgrsc.org Carbohydrates and glycans play crucial roles in cellular recognition, signaling, and pathogenesis, but their study can be challenging due to their structural complexity. Developing tools for their specific labeling is an active area of research. nih.gov The reactivity of the sulfonyl group towards hydroxyl groups, which are abundant in carbohydrates, makes a compound like this compound a potential candidate for developing novel chemical probes to covalently label and study carbohydrate structures.

Future Research Directions and Emerging Trends in Quinoxaline Sulfonyl Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives is progressively shifting towards environmentally benign protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents. ijirt.org Traditional methods often rely on harsh conditions and toxic solvents, prompting the development of greener alternatives. tuwien.at Future research is centered on refining these sustainable approaches to make the synthesis of compounds like 2-(benzylsulfonyl)quinoxaline more efficient and eco-friendly.

Key innovations in this area include:

Catalyst-Free and Solvent-Free Reactions: A significant advancement is the development of synthetic protocols that proceed without the need for catalysts or solvents. For instance, quinoxaline sulfonamide derivatives have been synthesized efficiently by reacting quinoxaline sulfonyl chloride with various aromatic amines under solvent-free conditions, resulting in excellent yields and easy work-up. semanticscholar.orgresearchgate.net

Use of Green Catalysts and Solvents: When catalysts are necessary, the focus is on recyclable and non-toxic options. nih.gov Materials like sulfated polyborate and alumina-supported heteropolyoxometalates have proven effective for quinoxaline synthesis under mild, solvent-free conditions. ias.ac.innih.gov Similarly, the use of eco-friendly solvents such as polyethylene (B3416737) glycol (PEG-400) and even water at high temperatures is gaining traction, offering non-toxic and recyclable media for these reactions. tuwien.atripublication.com

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are emerging as energy-efficient techniques. ijirt.org Microwave irradiation, for example, has been used to facilitate the condensation reactions in quinoxaline synthesis, significantly reducing reaction times. mdpi.com These methods enhance reaction rates and often lead to higher yields and purity. ijirt.org

| Green Synthetic Strategy | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification. | Neat reaction of quinoxaline sulfonyl chloride with amines. | researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Reduces reaction time, increases yield. | Microwave radiation for condensation reactions. | mdpi.com |

| Green Solvents | Utilizes non-toxic, recyclable solvents. | PEG-400, High-Temperature Water. | tuwien.atripublication.com |

| Recyclable Catalysts | Minimizes catalyst waste, cost-effective. | Sulfated Polyborate, Alumina-Supported Heteropolyoxometalates. | ias.ac.innih.gov |

Advancements in Materials Science Applications of Quinoxaline Sulfonyl Compounds

Quinoxaline derivatives possess distinguished physical and chemical properties that make them suitable for a wide range of applications in materials science, including as organic semiconductors, dyes, and electroluminescent materials. nih.govnih.gov The incorporation of a sulfonyl group can significantly modulate the electronic properties of the quinoxaline core, opening new avenues for the development of advanced functional materials.

Future research in this domain is focused on:

Organic Electronics: Quinoxaline derivatives are being extensively investigated as electron-transporting materials (ETMs) in various electronic devices. qmul.ac.uk The introduction of strongly electron-withdrawing groups, such as the sulfonyl moiety, can lower the frontier orbital energy levels (HOMO and LUMO), a crucial requirement for efficient n-type semiconductors. nih.gov For example, a sulfonated benzothiophene (B83047) end-capped azaarene (BSPQ) derivative demonstrated enhanced electron mobility compared to its non-sulfonated counterpart, highlighting the potential of sulfonyl groups in tuning semiconductor properties. nih.gov

Organic Solar Cells (OSCs): Quinoxaline-based acceptors are gaining significant interest for use in high-performance OSCs. rsc.org The unique properties of these compounds, including low reorganization energy and high structural versatility, contribute to reduced energy loss and improved charge transport. rsc.org The strategic placement of sulfonyl groups on the quinoxaline scaffold can be used to fine-tune the optoelectronic properties to optimize device performance.

Organic Light-Emitting Diodes (OLEDs): The versatility of quinoxaline derivatives extends to OLEDs, where they can function as emitters and chromophores. qmul.ac.uk The sulfonyl group can be used to modify the emission properties and thermal stability of these materials, leading to more efficient and durable OLED devices. nih.gov

| Application Area | Role of Quinoxaline Sulfonyl Compound | Key Property Enhanced by Sulfonyl Group | Reference |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | Modulates molecular energy levels, enhances electron mobility. | nih.gov |

| Organic Solar Cells (OSCs) | Non-fullerene acceptor | Reduces energy loss, improves charge generation/transport. | qmul.ac.ukrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Emitter/Chromophore | Fine-tunes emission properties and thermal stability. | qmul.ac.uk |

Expanding the Scope of Chemical Biology Applications through Sulfonyl Quinoxalines

The intersection of chemistry and biology offers fertile ground for the application of quinoxaline sulfonyl compounds. While quinoxaline derivatives are known for a wide spectrum of biological activities, the sulfonyl group itself presents unique opportunities for designing targeted therapeutic agents and chemical probes. mdpi.com

An emerging trend is the application of sulfonyl exchange chemistry to expand the range of druggable targets. rsc.org Sulfonyl fluorides, for instance, have been identified as versatile "warheads" capable of forming covalent bonds with a variety of nucleophilic amino acid residues beyond the commonly targeted cysteine. nih.gov This includes tyrosine, lysine, histidine, serine, and threonine. rsc.orgnih.gov

Future directions in this area include:

Development of Covalent Probes: Designing this compound analogs with a reactive sulfonyl fluoride (B91410) moiety could create powerful chemical probes. These probes could be used to covalently label and identify novel protein targets, offering insights into complex biological pathways and aiding in drug discovery. nih.gov

Targeted Covalent Inhibitors: The ability of sulfonyl groups to react with various amino acid residues can be harnessed to develop highly potent and selective covalent inhibitors. By incorporating a quinoxaline scaffold for specific binding to a target protein and a sulfonyl fluoride for covalent modification, researchers can design drugs with prolonged pharmacodynamic effects. rsc.org

Expanding the Druggable Proteome: Many therapeutically relevant targets, such as protein-protein interactions, have been considered "undruggable" by traditional small molecules. nih.gov The unique reactivity of sulfonyl-containing compounds provides a new strategy to tackle these challenging targets, significantly expanding the potential for therapeutic intervention.

| Application | Mechanism | Potential Amino Acid Targets | Reference |

|---|---|---|---|

| Covalent Chemical Probes | Site-specific labeling of proteins via sulfonyl exchange chemistry. | Tyrosine, Lysine, Histidine, Serine, Threonine | rsc.orgnih.gov |

| Targeted Covalent Inhibitors | Irreversible binding to a target protein for enhanced potency and duration. | Cysteine, Lysine, Serine, etc. | rsc.org |

| Modulating Protein-Protein Interactions | Covalent modification of interface residues to disrupt or stabilize complexes. | Tyrosine, Lysine | nih.gov |

Predictive Design and High-Throughput Screening via Computational Chemistry

Computational chemistry is becoming an indispensable tool in the design and discovery of new quinoxaline sulfonyl derivatives. researchgate.net By predicting molecular properties and interactions, researchers can prioritize synthetic targets, thereby saving time and resources. Coupled with high-throughput screening (HTS) techniques, this approach accelerates the discovery of compounds with desired activities.

Key trends in this area involve:

Structure-Based and Ligand-Based Design: Computational techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to design novel quinoxaline derivatives. africaresearchconnects.com These methods can predict the binding affinity of a molecule to a specific biological target, such as an enzyme active site, and guide the optimization of its structure for improved potency. africaresearchconnects.comvensel.org

In Silico ADMET Prediction: A critical aspect of drug development is evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. Computational tools can now predict these properties with increasing accuracy, allowing for the early identification of candidates with favorable drug-like characteristics. ekb.eg

High-Throughput Synthesis and Screening: Innovations in automation and miniaturization are enabling the rapid synthesis and screening of large compound libraries. rsc.org For example, microdroplet-assisted reaction platforms combined with mass spectrometry can be used for the high-throughput screening of optimal reaction conditions for quinoxaline synthesis, significantly accelerating the process. nih.govnih.govresearchgate.net This allows for the rapid exploration of chemical space to identify novel hits.

| Computational/Screening Method | Purpose | Key Outcome | Reference |

|---|---|---|---|

| QSAR, Molecular Docking | Predict biological activity and binding modes. | Design of potent inhibitors with optimized interactions. | africaresearchconnects.comvensel.org |

| Molecular Dynamics Simulations | Assess the stability of ligand-protein complexes. | Confirmation of stable binding at the target site. | africaresearchconnects.com |

| In Silico ADMET Prediction | Evaluate drug-like properties. | Selection of candidates with favorable pharmacokinetic profiles. | ekb.eg |

| Microdroplet-Assisted HTS | Rapidly optimize synthesis conditions and screen for activity. | Accelerated discovery of new derivatives and synthetic routes. | nih.govnih.gov |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(benzylsulfonyl)quinoxaline derivatives?

The synthesis of this compound derivatives typically involves sequential halogenation, condensation, and sulfonylation steps. For example:

- Halogenation : Starting materials like 5-bromo-2-hydroxyacetophenone or coumarin derivatives are brominated in glacial acetic acid at 60°C to generate aryl bromomethyl ketones (e.g., intermediates 2a , 2b ) .

- Condensation : These intermediates react with o-phenylenediamine in ethanol under reflux with molten sodium acetate to form dihydroquinoxaline scaffolds (e.g., 3a , 3b ), achieving yields of 56–61% .

- Sulfonylation : Subsequent acetylation or sulfonylation (e.g., using benzylsulfonyl chloride) introduces the benzylsulfonyl group. For example, acetylation of 3a with acetic anhydride yields 2-(2-acetoxy-5-bromo)phenyl quinoxaline (4a ) with 73% yield .

Q. Key Reaction Conditions :

- Temperature: 60–80°C for halogenation/condensation.

- Solvents: Ethanol or glacial acetic acid.

- Catalysts: Sodium acetate or triethylamine.

Q. How are structural and purity characteristics of this compound derivatives validated?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms regioselectivity and isomer distribution (e.g., distinct peaks for diastereomers in 3a and 3b ) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights and functional group incorporation.

- Chromatography : HPLC or TLC monitors reaction progress and purity (>90% purity thresholds) .

- X-ray Crystallography : Resolves ambiguous structures, as demonstrated for 4-[2-(benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one in .

Advanced Research Questions

Q. How do structural modifications of the quinoxaline scaffold influence biological activity?

- Substituent Effects : The antiproliferative activity of 2-substituted quinoxalines against MCF-7 breast cancer cells is enhanced by electron-withdrawing groups (e.g., bromine) and fused heterocycles (e.g., coumarin). For example, coumarin-containing derivatives (3b ) exhibit improved topoisomerase II inhibition compared to phenyl analogs .

- Sulfonyl vs. Sulfanyl Groups : Benzylsulfonyl groups improve solubility and metabolic stability compared to sulfanyl analogs, as seen in receptor-binding studies for adenosine receptor antagonists .

Q. Structure-Activity Relationship (SAR) Insights :

Q. What computational strategies are used to elucidate the mechanism of action of this compound derivatives?

- Molecular Docking : Predicts binding affinities to targets like topoisomerase II or adenosine receptors. For example, coumarin-quinoxaline hybrids show strong docking scores (-9.2 kcal/mol) in the ATP-binding pocket of topoisomerase II .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. MD analysis of A₃ adenosine receptor complexes reveals stable hydrogen bonds between sulfonyl groups and Thr94 residues .

- QSAR Modeling : Quantifies relationships between substituent electronegativity and IC₅₀ values, guiding lead optimization .

Q. How is target selectivity evaluated for quinoxaline-based therapeutics?

- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]DPCPX for A₁ adenosine receptors) determine Kᵢ values. For instance, 2-(benzimidazol-2-yl)quinoxalines show >100-fold selectivity for A₁/A₃ over A₂ₐ receptors .

- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects. Derivatives with benzylsulfonyl groups exhibit minimal inhibition of non-target kinases (e.g., EGFR, COX-2) .

- Cell Cycle Analysis : Flow cytometry reveals G₂/M phase arrest in cancer cells, confirming mechanism-specific activity .

Q. What strategies mitigate metabolic instability in quinoxaline derivatives?

- Prodrug Design : Acetylation of hydroxyl groups (e.g., 4a ) enhances plasma stability by reducing Phase II glucuronidation .

- Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways in hepatocyte assays, identifying sulfoxide metabolites as primary degradation products .

- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life in preclinical models .

Data Contradictions and Resolutions

- Synthetic Yields : reports 56–73% yields for dihydroquinoxalines, while older methods (pre-2020) cite lower yields (30–45%). Resolution: Optimized bromination conditions (60°C, continuous stirring) improve intermediate stability .

- Biological Targets : Some studies emphasize topoisomerase II inhibition , while others highlight adenosine receptor antagonism . Resolution: Target specificity depends on substituent polarity; sulfonyl groups favor receptor binding, while planar fused rings favor enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.